3-(N-benzyl2,6-dichlorobenzenesulfonamido)propanoic acid
Description
3-(N-benzyl-2,6-dichlorobenzenesulfonamido)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted at the γ-position with an N-benzyl-2,6-dichlorobenzenesulfonamido group. This structure combines a sulfonamide moiety, known for its role in medicinal chemistry (e.g., antibacterial sulfa drugs), with a dichlorinated benzyl group that may enhance lipid solubility and target binding.
Properties
IUPAC Name |
3-[benzyl-(2,6-dichlorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c17-13-7-4-8-14(18)16(13)24(22,23)19(10-9-15(20)21)11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRSQRYILCZIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)O)S(=O)(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-benzyl2,6-dichlorobenzenesulfonamido)propanoic acid typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of benzyl chloride with 2,6-dichlorobenzenesulfonamide in the presence of a base such as sodium hydroxide. This reaction forms the N-benzyl-2,6-dichlorobenzenesulfonamide intermediate.
Addition of Propanoic Acid: The intermediate is then reacted with acrylonitrile under acidic conditions to form the corresponding nitrile derivative.
Hydrolysis: The nitrile derivative is hydrolyzed using a strong acid like hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(N-benzyl2,6-dichlorobenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
3-(N-benzyl2,6-dichlorobenzenesulfonamido)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 3-(N-benzyl2,6-dichlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonamide group allows it to interact with biological molecules through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Structural Comparison :
- Target Compound: Propanoic acid linked to a 2,6-dichlorobenzenesulfonamido-benzyl group.
- Analogs: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid derivatives (e.g., compounds 1–3) feature a propanoic acid directly attached to a dichlorinated phenyl ring with hydroxyl substitution .
Activity :
- The marine-derived chlorinated phenylpropanoic acids (1–3) exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. The dichloro and hydroxyl groups likely enhance membrane permeability and target binding .
- Inference for Target Compound : The 2,6-dichloro substitution on the benzenesulfonamido group in the target compound may confer stronger antibacterial activity compared to the 3,5-dichloro substitution in analogs, as ortho-chlorination often increases steric effects and lipophilicity.
Applications : Antimicrobial agents targeting Gram-positive and Gram-negative bacteria.
3-(Methylthio)propanoic Acid Esters (Pineapple Volatiles)
Structural Comparison :
- Target Compound : Sulfonamido group with aromatic chlorination.
- –4 Analogs: 3-(methylthio)propanoic acid methyl/ethyl esters are volatile sulfur-containing esters responsible for pineapple aroma .
Activity :
- These esters contribute to flavor profiles (e.g., 3-(methylthio)propanoic acid methyl ester at 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple) but lack pharmacological activity .
- Inference for Target Compound : The sulfonamido and dichlorobenzene groups in the target compound likely preclude volatility, redirecting its utility toward therapeutic rather than flavor applications.
Applications : Food flavoring agents.
Sulfonamide-Containing Propanoic Acid Derivatives (Patent Compounds)
Structural Comparison :
- Target Compound: Benzenesulfonamido group with propanoic acid.
- Analogs: Complex esters and carbamoyl derivatives (e.g., 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid) with propanoic acid segments and sulfonamide-like groups .
Activity :
- Patent compounds often target enzymes (e.g., protease inhibitors) or receptors. The sulfonamide group in the target compound may mimic endogenous substrates, enhancing binding to bacterial dihydropteroate synthase (DHPS) in folate synthesis.
- Inference for Target Compound : The dichlorobenzenesulfonamido group could improve metabolic stability and target affinity compared to simpler sulfonamide derivatives.
Applications : Enzyme inhibitors, antiviral/antibacterial agents.
Pyran-Substituted Propanoic Acids (Antimicrobial Derivatives)
Structural Comparison :
- Target Compound : Aromatic chlorination and sulfonamido group.
- Analogs: 3-(2-oxo-2H-pyran-6-yl)propanoic acid features a pyran ring substituent .
Activity :
- Pyran-substituted analogs show moderate antifungal activity against Aspergillus niger (e.g., compound 5 in ). The electron-withdrawing pyran ring may reduce potency compared to chlorine’s electronegative effects.
- Inference for Target Compound : The dichlorobenzenesulfonamido group may enhance broad-spectrum antimicrobial activity by combining lipophilic Cl atoms with the sulfonamide’s enzyme-inhibiting capacity.
Applications : Antifungal agents.
Data Tables
Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives
Biological Activity
3-(N-benzyl-2,6-dichlorobenzenesulfonamido)propanoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a sulfonamide group and a propanoic acid moiety, which contribute to its interaction with biological systems.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 3-(N-benzyl-2,6-dichlorobenzenesulfonamido)propanoic acid
- Molecular Formula : C15H14Cl2N2O3S
- Molecular Weight : 363.25 g/mol
Biological Activity
Research indicates that 3-(N-benzyl-2,6-dichlorobenzenesulfonamido)propanoic acid exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds with sulfonamide groups often possess antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division. The following table summarizes findings from recent studies:
| Study | Pathogen Tested | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | 15 | 100 |
| Study 2 | Escherichia coli | 12 | 100 |
| Study 3 | Pseudomonas aeruginosa | 18 | 200 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting microtubule dynamics. A notable study highlighted its effect on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 20 | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 15 | Inhibition of tubulin polymerization |
| A549 (lung cancer) | 25 | Cell cycle arrest at G2/M phase |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessing the efficacy of the compound against various bacterial strains demonstrated significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus. The study concluded that the compound could be a promising candidate for treating infections caused by multidrug-resistant bacteria. -
Case Study on Anticancer Properties :
In another study focusing on its anticancer effects, researchers found that treatment with the compound led to a marked reduction in tumor size in xenograft models. The study suggested that the compound's ability to disrupt microtubule dynamics was critical in its anticancer activity.
The biological activity of 3-(N-benzyl-2,6-dichlorobenzenesulfonamido)propanoic acid is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety likely inhibits dihydropteroate synthase, an essential enzyme in folate biosynthesis.
- Microtubule Disruption : The compound may bind to tubulin, preventing polymerization and leading to cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the optimal solid-phase extraction (SPE) conditions for isolating 3-(N-benzyl-2,6-dichlorobenzenesulfonamido)propanoic acid from aqueous matrices?
- Methodological Answer : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with 2 mL methanol. After filtering samples through GF/F (0.7 μm) filters, load 100 mL of aqueous matrix (pre-spiked with deuterated internal standards like triclosan-d3). Elute with methanol acidified with 0.1% formic acid. Validate recovery rates via LC-MS/MS with a C18 column and gradient elution (methanol/water + 0.1% formic acid) to achieve >80% recovery .
Q. Which spectroscopic techniques are recommended for structural characterization of the sulfonamide group in this compound?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d6 to resolve sulfonamide protons (δ 7.5–8.5 ppm for aromatic Cl-substituted protons) and the propanoic acid backbone (δ 2.5–3.5 ppm).
- FT-IR : Confirm sulfonamide S=O stretching at 1150–1350 cm and N–H bending at 1530–1560 cm.
- HRMS : Validate molecular ion [M-H] with a mass accuracy of <2 ppm using electrospray ionization (ESI) in negative mode.
Q. How can researchers mitigate adsorption losses of this compound during laboratory handling?
- Methodological Answer : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) in toluene, followed by rinsing with methanol. Use HDPE containers for sample storage to minimize interactions with polar functional groups like sulfonamides .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways. Use ICReDD’s approach to screen intermediates and transition states, focusing on optimizing the benzylation step. Pair computational data with high-throughput experimentation (HTE) to reduce trial-and-error synthesis cycles by 40–60% .
Q. What strategies resolve contradictory bioactivity data in cell-based assays for this compound?
- Methodological Answer : Apply factorial design to test variables systematically:
- Factors : Concentration (1–100 μM), solvent (DMSO vs. ethanol), and exposure time (24–72 hrs).
- Response Surface Methodology (RSM) : Optimize conditions using a central composite design (CCD) to identify confounding variables (e.g., solvent cytotoxicity). Validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. How can membrane separation technologies enhance purification of this compound from reaction mixtures?
- Methodological Answer : Use nanofiltration membranes (MWCO 300–500 Da) to separate the target compound (MW ~400 Da) from smaller byproducts. Optimize transmembrane pressure (3–5 bar) and pH (4.5–5.5) to exploit the compound’s anionic propanoate group for charge-based retention. Achieve >90% purity in 3 stages .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
